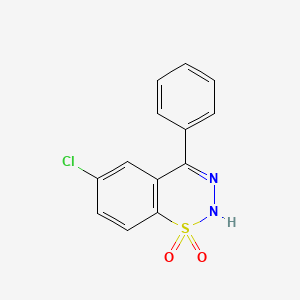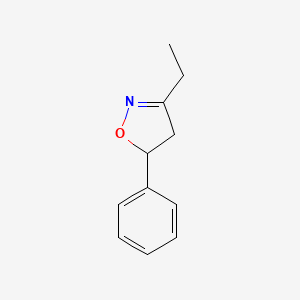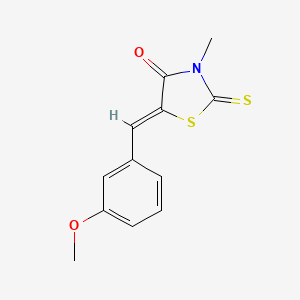![molecular formula C24H22N4O2S2 B12006081 N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide CAS No. 539810-19-0](/img/structure/B12006081.png)
N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide ist eine komplexe organische Verbindung, die sich durch ihre einzigartige Struktur auszeichnet, die einen Triazolring, Phenylgruppen und Sulfanyl-Verknüpfungen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide umfasst typischerweise mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.
Anbindung von Phenylgruppen: Phenylgruppen werden durch nucleophile Substitutionsreaktionen eingeführt, oft unter Verwendung von Phenylhalogeniden und geeigneten Nucleophilen.
Einführung von Sulfanyl-Verknüpfungen: Sulfanylgruppen werden unter Verwendung von Thiolreagenzien in Gegenwart von Oxidationsmitteln eingebaut, um Disulfidbindungen zu bilden.
Endgültige Assemblierung: Die endgültige Verbindung wird durch Kupplung des Triazol-Zwischenprodukts mit dem Methoxyphenylacetamid-Derivat unter kontrollierten Bedingungen zusammengesetzt, typischerweise unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Hochskalierung von Reaktionen, die Optimierung von Reaktionszeiten und -temperaturen sowie den Einsatz von Durchflusschemie-Techniken zur Steigerung der Effizienz und Reproduzierbarkeit.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Sulfanylgruppen in der Verbindung können einer Oxidation unterzogen werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Der Triazolring und die Phenylgruppen können unter bestimmten Bedingungen reduziert werden, um verschiedene reduzierte Derivate zu ergeben.
Substitution: Die Phenylgruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA).
Reduktionsmittel: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).
Substitutionsreagenzien: Halogene (z. B. Brom, Chlor), Nitriermittel (z. B. Salpetersäure).
Hauptprodukte
Oxidationsprodukte: Sulfoxide, Sulfone.
Reduktionsprodukte: Reduzierte Triazolderivate.
Substitutionsprodukte: Halogenierte oder nitrierte Phenylderivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, wodurch sie für die Entwicklung neuer Materialien und Katalysatoren wertvoll ist.
Biologie
In der biologischen Forschung wird this compound auf sein Potenzial als bioaktives Molekül untersucht. Es kann antimikrobielle, antimykotische oder Antikrebswirkungen aufweisen, wodurch es zu einem Kandidaten für die Medikamentenentwicklung wird.
Medizin
In der Medizin wird diese Verbindung auf ihr therapeutisches Potenzial untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen wie Enzymen und Rezeptoren zu interagieren, könnte zur Entwicklung neuer Medikamente zur Behandlung verschiedener Krankheiten führen.
Industrie
Im Industriesektor kann diese Verbindung bei der Produktion von Spezialchemikalien, Polymeren und fortschrittlichen Materialien eingesetzt werden. Ihre Stabilität und Reaktivität machen sie für verschiedene Anwendungen geeignet, darunter Beschichtungen, Klebstoffe und elektronische Materialien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine umfassen, die an kritischen biologischen Signalwegen beteiligt sind. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden, ihre Aktivität zu modulieren und zu verschiedenen biologischen Wirkungen zu führen.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The sulfanyl groups in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring and phenyl groups can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide: Einzigartig aufgrund seiner spezifischen Sulfanyl- und Triazolstruktur.
N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)propionamid: Ähnliche Struktur, jedoch mit einer Propionamidgruppe anstelle von Acetamid.
N-(3-Methoxyphenyl)-2-({4-phenyl-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)butyramid: Enthält eine Butyramidgruppe und bietet eine andere Reaktivität und Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und mit biologischen Zielstrukturen zu interagieren, macht es zu einer vielseitigen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
539810-19-0 |
|---|---|
Molekularformel |
C24H22N4O2S2 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-[[4-phenyl-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O2S2/c1-30-20-12-8-9-18(15-20)25-23(29)17-32-24-27-26-22(16-31-21-13-6-3-7-14-21)28(24)19-10-4-2-5-11-19/h2-15H,16-17H2,1H3,(H,25,29) |
InChI-Schlüssel |
KJNXUQFGOBYVQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B12006001.png)

![2-[(6-Chloro-3-pyridazinyl)sulfanyl]acetamide](/img/structure/B12006011.png)

![2-(3-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006018.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12006029.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12006038.png)


![5-(4-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006056.png)
![2-bromo-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12006057.png)



